(2R,3R,4R,5R,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
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Overview
Description
(2R,3R,4R,5R,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrahydropyran ring substituted with acetoxymethyl and ethoxybenzyl groups, making it a unique molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves multiple steps, including the formation of the tetrahydropyran ring and subsequent functionalization with the desired substituents. Common synthetic routes may involve:
Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions using appropriate starting materials and catalysts.
Functionalization: Introduction of acetoxymethyl and ethoxybenzyl groups through substitution reactions using reagents such as acetyl chloride and ethyl benzyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and catalyst concentration.
Purification: Employing techniques such as crystallization, distillation, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5R,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may be used to study the effects of specific functional groups on biological activity. Its structural features can help in understanding the interactions with biological molecules.
Medicine
In medicine, (2R,3R,4R,5R,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate may have potential as a pharmaceutical intermediate or active ingredient. Its unique structure could be explored for therapeutic applications.
Industry
In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and functional groups make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves interactions with specific molecular targets and pathways. The acetoxymethyl and ethoxybenzyl groups may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Vitamin A Acetate (Retinol Acetate, Retinyl Acetate): A compound with similar acetate functional groups but different core structure and biological activity.
Diterpenoids: Compounds with similar structural complexity and potential for functionalization.
Uniqueness
(2R,3R,4R,5R,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is unique due to its specific combination of functional groups and structural features. This uniqueness allows for diverse applications and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C29H33ClO10 |
---|---|
Molecular Weight |
577.0 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H33ClO10/c1-6-35-23-10-7-20(8-11-23)13-22-14-21(9-12-24(22)30)26-28(38-18(4)33)29(39-19(5)34)27(37-17(3)32)25(40-26)15-36-16(2)31/h7-12,14,25-29H,6,13,15H2,1-5H3/t25-,26+,27-,28-,29+/m1/s1 |
InChI Key |
DKOQYKRDCDCNOR-FOECPVOOSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)Cl |
Origin of Product |
United States |
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